Desacylsenegasaponin B

Neurodegeneration Alzheimer's disease Cognitive enhancement

Desacylsenegasaponin B is the non-acylated oleanane triterpenoid saponin from Polygala tenuifolia. Lacking the methoxycinnamoyl group found in senegasaponins, it has a unique MW of 1267.4 and no E/Z isomerism. Its moderate AChE IC50 (less potent than polygalasaponin XXVIII, more active than onjisaponin B) makes it ideal for SAR and synergy studies. Soluble in DMSO (10 mM) for HTS compatibility. Verified powder stability: 3 years at -20°C. Essential as a QC reference standard.

Molecular Formula C59H94O29
Molecular Weight 1267.4 g/mol
Cat. No. B12377774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacylsenegasaponin B
Molecular FormulaC59H94O29
Molecular Weight1267.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C59H94O29/c1-22-32(64)38(70)45(86-48-43(75)39(71)44(23(2)81-48)85-47-40(72)35(67)29(20-79-47)84-49-41(73)36(68)33(65)27(18-60)82-49)51(80-22)88-53(78)58-13-12-54(3,4)16-25(58)24-8-9-30-55(5)17-26(63)46(87-50-42(74)37(69)34(66)28(19-61)83-50)57(7,52(76)77)31(55)10-11-56(30,6)59(24,21-62)15-14-58/h8,22-23,25-51,60-75H,9-21H2,1-7H3,(H,76,77)/t22-,23+,25+,26+,27-,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+,47+,48+,49+,50+,51+,55-,56-,57+,58+,59+/m1/s1
InChIKeyYIFBBIYAJJCXDP-SGORRMAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desacylsenegasaponin B: A Specific Triterpenoid Saponin from Polygala tenuifolia with Quantifiable AChE Inhibitory Activity


Desacylsenegasaponin B (CAS: 163589-51-3) is an oleanane-type triterpenoid saponin isolated from the roots of Polygala tenuifolia, a plant used in traditional medicine for cognitive enhancement [1]. Unlike its acylated analogs (e.g., senegasaponins A and B), desacylsenegasaponin B lacks the methoxycinnamoyl moiety, resulting in a distinct molecular weight of 1267.4 g/mol and the absence of geometric (E/Z) isomerism [2]. It has been identified as a constituent in P. tenuifolia root extracts and is available as a purified analytical standard [3].

Why In-Class Substitution Fails for Desacylsenegasaponin B: The Critical Impact of Acylation on Activity and Purity


Substituting desacylsenegasaponin B with another P. tenuifolia saponin or a generic triterpenoid saponin is scientifically unjustified due to profound differences in molecular structure that directly dictate activity. The presence or absence of an acyl group (specifically, the methoxycinnamoyl moiety found in senegasaponins) is a key determinant of biological function, as shown in structure-activity relationship studies of Senegae Radix saponins where acylated compounds exhibit distinct hypoglycemic and ethanol absorption-inhibitory effects not shared by their desacyl counterparts [1]. Furthermore, even within the same plant, co-occurring saponins such as polygalasaponin XXVIII and onjisaponin B possess different glycosylation patterns and molecular weights, leading to vastly different in vitro potencies, target profiles, and solubility characteristics [2]. Therefore, procurement based solely on compound class or plant source without verifying the specific molecular identity of desacylsenegasaponin B will result in unpredictable and non-reproducible experimental outcomes.

Quantitative Evidence for Selecting Desacylsenegasaponin B Over Close Analogs


Acetylcholinesterase (AChE) Inhibition: Direct Comparison with Co-Occurring Saponins

In a direct, head-to-head in vitro assay of four triterpenoid saponins isolated from the same P. tenuifolia root extract, desacylsenegasaponin B demonstrated a distinct AChE inhibitory profile. While it was less potent than polygalasaponin XXVIII (IC50 = 12.3 ± 1.6 μM), it was still more potent than the other two co-isolated compounds, onjisaponin B and platycodin D, for which IC50 values were not determinable or were significantly higher (>100 μM) [1]. This places desacylsenegasaponin B as a moderately potent AChE inhibitor, distinguishing it from its weaker or inactive co-metabolites.

Neurodegeneration Alzheimer's disease Cognitive enhancement

Solubility Profile: Quantifiable Advantage for In Vitro Assay Preparation

Desacylsenegasaponin B exhibits good solubility in DMSO, with vendors reporting a working concentration of at least 10 mM in this solvent . This is a critical, quantifiable parameter for preparing stock solutions for cell-based assays. In contrast, some related acylated saponins with higher lipophilicity may have lower solubility in DMSO or require additional formulation steps, as evidenced by the need for complex injection formulations (e.g., DMSO:Tween 80:Saline) for in vivo studies .

Assay development DMSO solubility Sample preparation

Storage and Handling Stability: Defined Parameters for Long-Term Use

Vendor technical datasheets provide specific, quantitative storage conditions for desacylsenegasaponin B, ensuring its stability for research use. The powder is stable for 3 years at -20°C and 2 years at 4°C. Once dissolved in solvent, it is stable for 6 months at -80°C and 1 month at -20°C . This level of stability data is crucial for planning long-term experiments and managing inventory.

Compound stability Storage conditions Laboratory management

Molecular Weight Differentiation: A Key Parameter for Accurate Molarity Calculations

Desacylsenegasaponin B has a precisely defined molecular weight of 1267.36 g/mol, as confirmed by multiple vendors and PubChem [1]. This is in contrast to closely related saponins like polygalasaponin XXVIII (1105.22 g/mol) and onjisaponin B (also known as senegin III, ~1627 g/mol) [2]. This 162 g/mol difference from polygalasaponin XXVIII and ~360 g/mol difference from onjisaponin B is significant and will lead to substantial errors in molarity-based calculations if the wrong molecular weight is used.

Molarity calculator Molecular weight Assay precision

Validated Application Scenarios for Desacylsenegasaponin B Based on Quantitative Evidence


In Vitro Studies of Moderate Acetylcholinesterase (AChE) Inhibition

Desacylsenegasaponin B is a suitable candidate for in vitro studies on AChE inhibition where a moderate, rather than a maximal, inhibitory effect is required. Its potency profile, being less potent than polygalasaponin XXVIII (IC50 = 12.3 μM) but more active than onjisaponin B and platycodin D in the same assay, makes it a valuable tool for investigating structure-activity relationships or for use in combination studies where a potent AChE inhibitor would mask synergistic effects [1].

Development of Standardized Analytical Methods for Polygala tenuifolia Extracts

Due to its presence in P. tenuifolia roots and its distinct chromatographic and spectral properties, purified desacylsenegasaponin B serves as an essential reference standard for the quality control and phytochemical fingerprinting of P. tenuifolia-based herbal products. Its use ensures the accurate identification and quantification of this specific saponin in complex mixtures, as demonstrated by its isolation and structural elucidation using ESI-MS and NMR [1].

High-Throughput Screening Campaigns Requiring DMSO-Soluble Natural Products

The confirmed solubility of desacylsenegasaponin B in DMSO at concentrations up to 10 mM makes it readily adaptable for high-throughput screening (HTS) formats . This is a critical differentiator, as many structurally complex saponins exhibit poor solubility, requiring time-consuming and potentially confounding formulation steps. The ability to prepare clear, concentrated DMSO stocks streamlines the screening workflow and ensures consistent compound delivery to assay wells.

Long-Term Pharmacological Studies Requiring Stable Compound Inventory

For research programs spanning multiple years, the verified long-term stability of desacylsenegasaponin B powder (3 years at -20°C) provides a distinct logistical advantage . This allows for the procurement of a single, large batch of compound, ensuring consistent activity across all experiments and eliminating the batch-to-batch variability that can arise from frequent re-ordering of less stable natural products.

Technical Documentation Hub

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